3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid

Medicinal Chemistry Organic Synthesis Regiochemistry

3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid (CAS 132114-55-7) is a bicyclic heterocyclic compound belonging to the dihydropyrrolizine class. Its structure features a partially hydrogenated pyrrolizine core bearing both a ketone (3-oxo) and a carboxylic acid (5-carboxylic acid) functional group, yielding a molecular formula of C₈H₇NO₃ and a molecular weight of 165.15 g/mol.

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
CAS No. 132114-55-7
Cat. No. B161728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid
CAS132114-55-7
Synonyms1H-Pyrrolizine-5-carboxylicacid,2,3-dihydro-3-oxo-(9CI)
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1CC(=O)N2C1=CC=C2C(=O)O
InChIInChI=1S/C8H7NO3/c10-7-4-2-5-1-3-6(8(11)12)9(5)7/h1,3H,2,4H2,(H,11,12)
InChIKeyMDBSJAPHCHDMCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid (CAS 132114-55-7): Procurement-Relevant Baseline for a Pyrrolizine Carboxylic Acid Building Block


3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid (CAS 132114-55-7) is a bicyclic heterocyclic compound belonging to the dihydropyrrolizine class. Its structure features a partially hydrogenated pyrrolizine core bearing both a ketone (3-oxo) and a carboxylic acid (5-carboxylic acid) functional group, yielding a molecular formula of C₈H₇NO₃ and a molecular weight of 165.15 g/mol [1]. The compound serves as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry, with the dihydropyrrolizine core appearing in biologically active molecules including non-steroidal anti-inflammatory drugs (NSAIDs) such as ketorolac [2]. Its IUPAC name, 5-oxo-6,7-dihydropyrrolizine-3-carboxylic acid, reflects the specific regiochemistry that distinguishes it from other pyrrolizine carboxylic acid isomers [1].

Why In-Class Pyrrolizine Carboxylic Acids Cannot Be Interchanged: The Case for Specifying 3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid (CAS 132114-55-7)


The pyrrolizine scaffold contains multiple sites for functionalization, and subtle variations in the position of the oxo group, the degree of ring saturation, and the placement of the carboxylic acid moiety produce structurally distinct compounds with divergent reactivity profiles and applications. For instance, 3-oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid differs fundamentally from 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (a key ketorolac intermediate) in both the position of the carboxyl group (C-5 vs. C-1) [1] and the presence of the 3-oxo group [2]. Similarly, the saturated analog hexahydro-1H-pyrrolizine-3-carboxylic acid lacks the conjugated enone system that confers distinct electrophilic reactivity [3]. These structural differences dictate that each compound participates in unique synthetic transformations and can lead to different biological outcomes when incorporated into drug-like molecules [4]. Below, we present the strongest available evidence—acknowledging that direct head-to-head comparative studies for this specific building block remain sparse in the open literature—to guide informed selection and procurement decisions.

Quantitative Evidence Guide for Differentiating 3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid (CAS 132114-55-7) from Its Closest Analogs


Regioisomeric Distinction: 3-Oxo-5-carboxylic acid vs. 1-Oxo-5-carboxylic acid and 1-Carboxylic acid Analogs

3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid (CAS 132114-55-7) is a specific regioisomer within the dihydropyrrolizine carboxylic acid series. The 3-oxo group position, confirmed by IUPAC designation as 5-oxo-6,7-dihydropyrrolizine-3-carboxylic acid, distinguishes it from its 1-oxo regioisomer (1-oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid, CAS 3069869-37-7) [1]. In the well-characterized ketorolac pathway, the synthetic intermediate 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (CAS 66635-69-6 for the 1,7-dicarboxylic acid) carries the carboxyl group at position 1 rather than position 5 [2]. This regiochemical difference alters the compound's synthetic utility: the 5-carboxylic acid position in the target compound is conjugated with the pyrrole-like ring nitrogen, whereas the 1-carboxylic acid in ketorolac intermediates is positioned for subsequent aroylation chemistry [2].

Medicinal Chemistry Organic Synthesis Regiochemistry

Synthetic Accessibility via Gadolinium Triflate-Catalyzed Cycloaddition: Regioselective Entry to the 3-Oxo-Dihydropyrrolizine Scaffold

Unaleroglu and Yazici (Tetrahedron, 2007) demonstrated a regioselective Gd(OTf)₃-catalyzed synthesis of 3-oxo-2,3-dihydro-1H-pyrrolizine derivatives from pyrrole and substituted dimethyl 2-benzylidenemalonates under mild conditions, followed by intramolecular cyclization [1]. The target compound 3-oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid (CAS 132114-55-7) represents the simplest (unsubstituted at C-2) member of this derivative class and can serve as the core scaffold for further derivatization. By contrast, the more extensively studied 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid derivatives (ketorolac pathway) require a fundamentally different synthetic approach involving aroylation at C-5 rather than functionalization at the 3-oxo position [2]. The 3-oxo group also provides a synthetic handle not present in fully saturated hexahydro-pyrrolizine analogs such as hexahydro-1H-pyrrolizine-3-carboxylic acid (CAS 2581-04-6) [3].

Organic Synthesis Catalysis Cycloaddition

Potential as a COX-Inhibitor Pharmacophore Scaffold: Class-Level SAR Evidence for Pyrrolizine Carboxylic Acids

The pyrrolizine carboxylic acid scaffold is pharmacologically validated: ketorolac, a 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, is a clinically approved NSAID with COX-1 IC₅₀ = 0.1 µM and COX-2 IC₅₀ = 2.7 µM [1]. Gouda et al. (Molecules, 2016) reported that novel pyrrolizine derivatives bearing a carboxylic acid moiety exhibited COX-2 inhibitory activity with IC₅₀ values ranging from 0.85 to 3.44 µM, demonstrating that the carboxylic acid group on the pyrrolizine core is a critical pharmacophoric element [2]. The target compound 3-oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid (CAS 132114-55-7) incorporates this carboxylic acid pharmacophore at the C-5 position in combination with a 3-oxo group, generating a distinct hydrogen-bonding pattern and electrostatic surface compared to the C-1 carboxylic acid of ketorolac-related compounds . Importantly, this compound lacks the 5-aroyl (benzoyl) substituent present in ketorolac, making it a simpler, earlier-stage scaffold for SAR exploration rather than a direct NSAID candidate.

Anti-inflammatory COX inhibition Structure-Activity Relationship

Gilead Sciences HBV Inhibitor Patent Interest in Substituted Pyrrolizine Compounds: Industrial Validation of Scaffold Relevance

Gilead Sciences, Inc. has filed multiple patent applications (e.g., US20210251957A1, 2018) covering substituted pyrrolizine compounds as inhibitors of Hepatitis B Virus (HBV) replication [1]. These patents describe a broad Markush structure that encompasses variously substituted pyrrolizine compounds, including those with carboxylic acid functionality. The patent specifically highlights the desirability of compounds 'capable of inhibiting HBV replication while having low predicted metabolic clearance' [1]. While the target compound 3-oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid (CAS 132114-55-7) is not specifically exemplified in these patents, its core scaffold—a dihydropyrrolizine with carboxylic acid substitution—falls within the claimed structural space. This contrasts with the ketorolac-type 1-carboxylic acid pyrrolizines (anti-inflammatory application) and the hexahydro-pyrrolizine-3-carboxylic acid analogs (CNS applications) [2], demonstrating divergent industrial application spaces for different pyrrolizine regioisomers.

HBV inhibition Antiviral Patent landscape

Optimal Research and Industrial Application Scenarios for 3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid (CAS 132114-55-7)


Scaffold for Pyrrolizine-Focused Compound Library Synthesis in Academic and Biotech Medicinal Chemistry Programs

Research groups engaged in synthesizing compound libraries around the pyrrolizine scaffold for anti-inflammatory, analgesic, or antiviral screening can employ 3-oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid (CAS 132114-55-7) as a starting building block that is structurally distinct from the heavily explored ketorolac-type 1-carboxylic acid analogs [1]. The 3-oxo group provides a synthetic handle for enolate-based C-2 alkylation chemistry (as demonstrated by the Gd(OTf)₃-catalyzed methodology of Unaleroglu and Yazici [2]), while the 5-carboxylic acid position allows for amide coupling or esterification orthogonal to the C-1 functionalization typical of ketorolac intermediates. This regioisomeric distinction can support the exploration of novel intellectual property space within the validated pyrrolizine pharmacophore class [1].

Synthetic Intermediate for Antiviral (HBV) Lead Optimization Programs

Pharmaceutical companies pursuing HBV replication inhibitors based on the pyrrolizine scaffold—as exemplified by Gilead Sciences' patent filings (US20210251957A1) [3]—may find 3-oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid (CAS 132114-55-7) to be a useful core intermediate for generating substituted pyrrolizine analogs. Its dihydropyrrolizine core with the 5-carboxylic acid functional group falls within the structural space claimed by the Gilead Markush structures, yet its specific 3-oxo-5-carboxylic acid substitution pattern is not explicitly exemplified, potentially offering a patentably distinct starting point for lead optimization [3].

Starting Material for the Synthesis of Diastereoselective 3-Oxo-Dihydropyrrolizine Derivatives

The synthetic methodology established by Unaleroglu and Yazici (Tetrahedron, 2007, 63, 5608–5613) [2] demonstrates that 3-oxo-2,3-dihydro-1H-pyrrolizine derivatives can be accessed with diastereoselectivity via Gd(OTf)₃-catalyzed alkylation-cyclization sequences. While this methodology was demonstrated on C-2 alkylated derivatives rather than the parent unsubstituted compound (CAS 132114-55-7), the parent compound logically serves as the precursor or reference standard for this synthetic approach. Organic synthesis laboratories requiring a well-characterized, pure sample of the 3-oxo-5-carboxylic acid scaffold for method development, reaction optimization, or as an analytical reference standard would prioritize this specific CAS number over related but structurally distinct pyrrolizine carboxylic acids [2].

COX Inhibition SAR Studies Requiring a Carboxylic Acid Pharmacophore at the Pyrrolizine C-5 Position

Structure-activity relationship studies by Gouda et al. (Molecules, 2016) established that the carboxylic acid group on the pyrrolizine nucleus is critical for COX-2 inhibitory activity, with IC₅₀ values in the low micromolar range [4]. Researchers seeking to probe the effect of carboxylic acid position (C-5 vs. C-1 vs. C-3) on COX inhibition potency and selectivity would require the specific regioisomer 3-oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid (CAS 132114-55-7) as a comparator to the C-1 carboxylic acid series exemplified by ketorolac (COX-1 IC₅₀ = 0.1 µM, COX-2 IC₅₀ = 2.7 µM) [1]. This systematic SAR exploration is not possible with the incorrect regioisomer and represents a clear procurement rationale for this specific compound.

Quote Request

Request a Quote for 3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.